4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a hydrazinyl moiety, and a tetrahydrobenzothieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-fluoroacetophenone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate is then subjected to cyclization with 2-methylbutan-2-amine and a suitable thiophene derivative under reflux conditions to form the tetrahydrobenzothieno[2,3-d]pyrimidine core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl moiety, leading to the formation of azine derivatives.
Reduction: Reduction reactions can target the double bond in the hydrazinyl group, converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: Azine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. The presence of the fluorophenyl group is particularly interesting due to its known effects on biological activity.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to enzymes or receptors, while the hydrazinyl moiety can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- 4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Uniqueness
The presence of the fluorophenyl group in 4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine distinguishes it from its chlorinated and brominated analogs. Fluorine atoms can significantly influence the electronic properties and biological activity of the compound, often enhancing its potency and selectivity in biological systems.
Properties
Molecular Formula |
C23H27FN4S |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H27FN4S/c1-5-23(3,4)16-8-11-19-18(12-16)20-21(25-13-26-22(20)29-19)28-27-14(2)15-6-9-17(24)10-7-15/h6-7,9-10,13,16H,5,8,11-12H2,1-4H3,(H,25,26,28)/b27-14+ |
InChI Key |
BBUODEPHMUFXIQ-MZJWZYIUSA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC=C(C=C4)F |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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